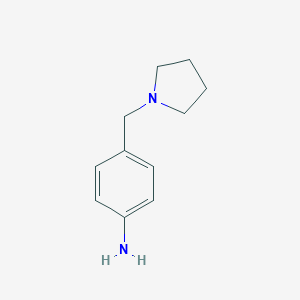

4-(Pyrrolidin-1-ylmethyl)aniline

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(pyrrolidin-1-ylmethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c12-11-5-3-10(4-6-11)9-13-7-1-2-8-13/h3-6H,1-2,7-9,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFEAIUCOZWDYMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142335-64-6 | |

| Record name | 4-(pyrrolidin-1-ylmethyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Enduring Significance of Pyrrolidine Containing Scaffolds in Organic Chemistry

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a cornerstone in the field of organic and medicinal chemistry. alchempharmtech.comnih.gov Its prevalence stems from its unique structural and chemical properties. Unlike its aromatic counterpart, pyrrole, the sp³-hybridized carbon atoms of the pyrrolidine ring create a non-planar, three-dimensional structure. bldpharm.comcymitquimica.comuni.lu This "puckered" conformation is crucial for exploring pharmacophore space in three dimensions, a key aspect of modern drug design. bldpharm.comcymitquimica.comuni.lu

The pyrrolidine scaffold is a common feature in a multitude of natural products, particularly alkaloids, and is embedded in the core of numerous pharmacologically active agents. alchempharmtech.com Its structural versatility allows for the introduction of multiple stereocenters, leading to a high degree of molecular diversity and complexity. bldpharm.comcymitquimica.comuni.lu This stereochemical richness is vital for achieving specific and potent interactions with biological targets like proteins and enzymes. nih.govbldpharm.comcymitquimica.comuni.lu

Furthermore, the nitrogen atom within the pyrrolidine ring imparts basicity and serves as a key point for functionalization, with a vast majority of FDA-approved drugs containing this scaffold being substituted at the nitrogen position. bldpharm.com Researchers frequently utilize the pyrrolidine framework to develop novel drug candidates for a wide array of diseases, including those affecting the central nervous system, as well as for creating anticancer and antimicrobial agents. cymitquimica.comnih.gov The synthesis of new pyrrolidine derivatives is an active area of research, often starting from readily available precursors like proline to build chiral compounds. bldpharm.commdpi.com

The Foundational Role of Aniline Derivatives in Medicinal and Synthetic Chemistry

Aniline (B41778) and its derivatives are fundamental components in both synthetic and medicinal chemistry. bohrium.combeilstein-journals.org As primary aromatic amines, they serve as versatile intermediates in the production of a wide range of organic compounds, including pharmaceuticals, dyes, and polymers. bohrium.combeilstein-journals.org The amino group attached to the benzene (B151609) ring is pivotal; it can act as a hydrogen bond donor, influencing the supramolecular structure and crystal packing of materials. bohrium.combeilstein-journals.org

In medicinal chemistry, the aniline scaffold is present in numerous established drugs, such as the analgesic paracetamol and various sulfonamides. bohrium.comeurjchem.com Its utility lies in its relative simplicity and the ease with which the amino group can be modified. Chemists can fine-tune the pharmacological properties of a molecule by substituting the aniline ring or the amino group, thereby altering factors like bioavailability, solubility, and receptor selectivity. nih.gov

However, the aniline moiety itself can sometimes present challenges, such as metabolic instability or potential toxicity. nih.gov This has led to strategic approaches in drug design where the aniline group might be replaced or modified to mitigate these undesirable properties while retaining or enhancing biological activity. nih.gov The development of efficient synthetic methods for creating a diverse library of aniline derivatives remains a dynamic and important field of research, enabling the exploration of new chemical space for potential therapeutics. drugs.ie

The Current Research Landscape and Emerging Applications of 4 Pyrrolidin 1 Ylmethyl Aniline

Strategic Approaches to Primary Aniline (B41778) Synthesis

The construction of the this compound scaffold relies on key chemical transformations that introduce the pyrrolidinylmethyl moiety onto an aniline core. The primary strategies employed include nucleophilic substitution, Mannich-type reactions, and multi-step sequences from readily available starting materials.

Nucleophilic Substitution Pathways

Nucleophilic substitution presents a direct route for the formation of the crucial C-N bond in this compound. In this approach, an amine acts as the nucleophile, displacing a leaving group on an electrophilic partner. libretexts.org

A common strategy involves the reaction of an aryl halide with an amine, often catalyzed by transition metals like palladium or copper. youtube.com For instance, a suitably substituted aryl halide can react with pyrrolidine to form the desired product. However, the reactivity of simple aryl halides towards nucleophilic attack is generally low. libretexts.org To overcome this, the aromatic ring is often activated with electron-withdrawing groups, or the reaction is performed under harsh conditions. libretexts.org

Another approach within nucleophilic substitution is the Gabriel synthesis, which utilizes a phthalimide (B116566) anion as a stable nitrogen nucleophile to displace a halide. libretexts.org This method offers a way to introduce the nitrogen atom with good control and avoid over-alkylation, a common side reaction when using ammonia (B1221849) or primary amines directly. libretexts.org

Mannich-type Reactions for Methylamine (B109427) Bridge Formation

The Mannich reaction is a powerful and versatile three-component condensation reaction that is widely used in the synthesis of β-amino carbonyl compounds, known as Mannich bases. wikipedia.orgbyjus.com This reaction involves the aminoalkylation of an acidic proton located adjacent to a carbonyl group, using formaldehyde (B43269) and a primary or secondary amine. byjus.comlibretexts.org

In the context of synthesizing this compound analogues, a Mannich-type reaction can be employed to construct the key methylamine bridge. The mechanism typically starts with the formation of an iminium ion from the reaction of an amine and an aldehyde. wikipedia.orgbyjus.com This electrophilic iminium ion then reacts with a carbon nucleophile. The Mannich reaction is a cornerstone in the synthesis of various natural products and pharmaceuticals. libretexts.orgnih.gov

Recent advancements have focused on developing asymmetric Mannich reactions to control the stereochemistry of the products, often employing chiral catalysts like proline and its derivatives. wikipedia.orgnih.gov The reaction conditions, including the choice of catalyst, solvent, and temperature, can be optimized to improve yields and selectivity. numberanalytics.com

Multi-step Reaction Sequences from Readily Available Precursors

Complex molecules like this compound are often synthesized through multi-step reaction sequences. utdallas.edusyrris.jp This approach allows for the gradual construction of the target molecule from simpler, commercially available starting materials. A key advantage of multi-step synthesis is the ability to introduce functional groups in a controlled manner and to build molecular complexity step-by-step. utdallas.edu

For example, a synthesis might begin with a readily available aniline derivative that is first functionalized at the para position. This could involve reactions like nitration followed by reduction to introduce an amino group, or acylation to introduce a carbonyl group that can then be further modified. nih.gov Protecting groups are often employed to mask reactive functional groups during the synthesis to prevent unwanted side reactions. utdallas.edu

Recent developments in flow chemistry have enabled the automation of multi-step syntheses, allowing for a continuous process where reactants are pumped through a series of reactors containing immobilized reagents and catalysts. syrris.jptue.nl This approach can significantly reduce reaction times and improve efficiency and safety.

Synthesis of Key Intermediates and Precursors

The successful synthesis of this compound and its analogues is highly dependent on the efficient preparation of key intermediates and precursors.

One common precursor is 4-aminobenzaldehyde (B1209532) or a protected derivative. This can be synthesized from p-toluidine (B81030) through various oxidation methods. Another important intermediate is a halo- or tosyloxymethyl-substituted aniline derivative, which can be prepared from the corresponding 4-aminobenzyl alcohol.

In the context of Mannich reactions, the key intermediates are the iminium ions formed in situ from the reaction of an aldehyde (often formaldehyde) and a secondary amine like pyrrolidine. wikipedia.orgbyjus.com The stability and reactivity of this iminium ion are crucial for the success of the reaction.

Optimization of Reaction Parameters for Yield and Purity

Maximizing the yield and purity of the final product is a critical aspect of any synthetic process. This is achieved through the careful optimization of various reaction parameters.

Solvent Selection and Temperature Control

The choice of solvent can significantly influence the rate, yield, and selectivity of a reaction. rsc.org Solvents can affect the solubility of reactants, stabilize transition states, and in some cases, participate in the reaction mechanism. For instance, in nucleophilic substitution reactions, polar aprotic solvents like DMSO or DMF are often used to solvate the cation and leave the nucleophile more reactive.

Temperature is another critical parameter that directly affects the reaction rate. numberanalytics.com Generally, increasing the temperature increases the reaction rate. However, higher temperatures can also lead to the formation of undesired byproducts and decomposition of reactants or products. numberanalytics.comresearchgate.net Therefore, finding the optimal temperature is a trade-off between reaction speed and selectivity. In some cases, microwave irradiation has been used to accelerate reactions thermally. nih.gov

Below is a table summarizing the effects of different solvents on a hypothetical reaction yield, illustrating the importance of solvent screening in process optimization.

| Solvent | Dielectric Constant | Yield (%) |

| Dichloromethane | 8.93 | 65 |

| Tetrahydrofuran | 7.52 | 78 |

| Acetonitrile (B52724) | 37.5 | 85 |

| Dimethylformamide | 36.7 | 92 |

| Dimethyl Sulfoxide | 46.7 | 95 |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

The following table outlines the impact of temperature on the yield of a hypothetical Mannich-type reaction.

| Temperature (°C) | Reaction Time (h) | Yield (%) |

| 25 (Room Temp) | 24 | 50 |

| 50 | 12 | 75 |

| 80 | 6 | 90 |

| 100 | 4 | 85 (decomposition observed) |

This table is for illustrative purposes and does not represent actual experimental data for the synthesis of this compound.

Stoichiometric Considerations and Catalyst Utilization

In the synthesis of this compound and its analogues, careful control of stoichiometry and the strategic use of catalysts are paramount for achieving high efficiency and selectivity. Traditional methods often relied on stoichiometric amounts of reagents, leading to significant waste. However, modern synthetic chemistry emphasizes the use of catalytic systems to overcome these limitations. youtube.com

Catalytic reagents are inherently superior to stoichiometric ones as they can be used in small quantities to convert large amounts of reactants into products, thereby minimizing waste. youtube.com The choice of catalyst is critical and depends on the specific reaction pathway. For instance, in the synthesis of pyrrolidine derivatives, various catalysts, including metal complexes and organocatalysts, have been employed. nih.govresearchgate.net

Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, are frequently used for forming the C-N bond in aniline derivatives. nih.gov These reactions require precise control of the stoichiometry between the aryl halide, the amine, the palladium precursor, and the phosphine (B1218219) ligand to ensure efficient catalytic turnover and prevent the formation of side products. The catalyst loading, often in the range of mol%, is a key parameter that is optimized to balance reaction rate and cost. nih.gov

In the synthesis of related heterocyclic structures like quinolines from aniline, modified zeolites such as ZnCl2/Ni-USY have been used as catalysts. The performance of these solid acid catalysts is directly related to the concentration ratio of Lewis to Brønsted acid sites, which can be tuned to favor the desired reaction pathway. researchgate.net For example, a higher concentration of Lewis acid sites has been shown to promote the formation of quinolines. researchgate.net

Organocatalysis represents another significant advancement. Proline and its derivatives are often used as chiral catalysts in asymmetric syntheses of pyrrolidine-containing molecules. nih.govmdpi.com A challenge with catalysts like proline is their limited solubility in organic solvents, which has historically necessitated high catalyst loadings. nih.gov Research has focused on modifying the catalyst structure to improve solubility and catalytic efficiency, allowing for lower catalyst loadings (e.g., 10 mol%) and even solvent-free conditions. nih.gov

The table below summarizes various catalytic systems used in the synthesis of pyrrolidine and aniline derivatives, highlighting the catalyst type and typical loading.

| Reaction Type | Catalyst System | Typical Catalyst Loading | Reference |

| Buchwald-Hartwig Amination | Palladium Precursor / Phosphine Ligand | 0.5 - 5 mol% | nih.gov |

| Asymmetric Aldol (B89426) Reaction | trans-4-Hydroxy-(S)-prolinamide | 10 mol% | nih.gov |

| Quinolines from Aniline | ZnCl2/Ni-USY Zeolite | Not specified | researchgate.net |

| Multicomponent Reactions | Iodine (I2) | Catalytic amount | tandfonline.com |

| Asymmetric Lithiation | N-Boc Pyrrolidine / Organolithium | Stoichiometric | researchgate.net |

This table is interactive. Click on the headers to sort the data.

Exploration of Green Chemistry Principles in Synthetic Routes

The application of green chemistry principles to the synthesis of this compound and its analogues is an area of growing importance, driven by the need for more environmentally benign and economically viable chemical processes. youtube.com Key principles of green chemistry include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing safer solvents and reaction conditions. youtube.com

One of the primary strategies for "greening" a synthetic route is the use of catalysis. As discussed in the previous section, catalytic reactions are preferred over stoichiometric ones because they reduce waste by being regenerated and reused. youtube.com The use of heterogeneous catalysts, such as metal complexes supported on magnetic nanoparticles or zeolites, is particularly advantageous from a green chemistry perspective. researchgate.netbeilstein-journals.org These catalysts can be easily separated from the reaction mixture and recycled, simplifying purification and reducing solvent use. beilstein-journals.org

The choice of solvent is another critical aspect of green chemistry. Many traditional organic solvents are volatile, flammable, and toxic. Consequently, there is a significant effort to replace them with safer alternatives like water or to conduct reactions under solvent-free conditions. nih.govnih.gov For example, multicomponent reactions for synthesizing pyrrolidine derivatives have been successfully carried out in aqueous media. beilstein-journals.org Similarly, certain asymmetric aldol reactions using prolinamide catalysts have been performed under solvent-free conditions, adhering to green chemistry principles. nih.gov

Microwave-assisted synthesis is another technique that aligns with green chemistry by often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. tandfonline.comnih.gov The synthesis of various pyrrolidine derivatives has been effectively achieved using microwave irradiation, sometimes in conjunction with green solvents like water or ethanol (B145695). tandfonline.comnih.gov

The table below outlines several green chemistry approaches applied to the synthesis of pyrrolidine derivatives and related compounds.

| Green Chemistry Principle | Synthetic Approach | Example | Reference |

| Waste Prevention | Use of heterogeneous catalysts | Cu(I) complex on magnetic Fe3O4 nanoparticles | beilstein-journals.org |

| Safer Solvents | Use of water as a solvent | Three-component reaction in an aqueous medium | beilstein-journals.org |

| Energy Efficiency | Microwave-assisted synthesis | Synthesis of spiro heterocycles in ethanol under microwave irradiation | tandfonline.comnih.gov |

| Atom Economy | Multicomponent reactions | One-pot three-component cascade reaction for pyrrolidine synthesis | tandfonline.com |

| Safer Reagents | Use of organocatalysts | Prolinamide-catalyzed aldol reaction under solvent-free conditions | nih.gov |

This table is interactive. Click on the headers to sort the data.

Anticancer Activity Investigations

The potential of this compound in the context of cancer therapy has been alluded to through its use as an intermediate in the synthesis of compounds with potential anticancer properties. However, detailed studies focusing specifically on the anticancer activity of this compound itself are limited.

Elucidation of Anti-proliferative Mechanisms

Due to the lack of specific studies on the anticancer activity of this compound, there is no available information elucidating its potential anti-proliferative mechanisms. Research into related compounds, such as certain indoline (B122111) derivatives, suggests that they may exert their effects through the inhibition of various kinases, including receptor tyrosine kinases and cyclin-dependent kinases, which are crucial for cell proliferation. google.com However, it is important to note that these mechanisms are associated with more complex molecules synthesized from this compound and cannot be directly attributed to the parent compound without specific experimental evidence.

Antimicrobial Efficacy Studies

The investigation into the antimicrobial properties of this compound is not extensively covered in the available scientific literature.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains

There is no specific data available from reviewed scientific studies or patents that detail the antibacterial spectrum and potency of this compound against Gram-positive and Gram-negative bacterial strains.

Antifungal Activity against Specific Fungal Pathogens

Similarly, no dedicated studies on the antifungal activity of this compound against specific fungal pathogens were identified in the public domain.

Anti-inflammatory Properties Assessment

The potential anti-inflammatory properties of this compound have not been a primary focus of published research. While some complex derivatives synthesized using this compound have been investigated for their pharmacological effects, specific data on the anti-inflammatory activity of this compound is not available.

Neuropharmacological Modulations

The neuropharmacological properties of this compound are an area of active investigation, with research suggesting potential interactions with key central nervous system targets.

Interactions with Central Nervous System Targets

While direct studies on this compound are limited, the pyrrolidine and aminobenzyl moieties are known to interact with various central nervous system (CNS) targets. For instance, analogues of pyrovalerone, which contain a pyrrolidin-1-yl group, are potent inhibitors of the dopamine transporter (DAT) and norepinephrine transporter (NET). nih.govnih.gov These transporters are crucial for regulating the levels of dopamine and norepinephrine in the synapse. nih.govnih.gov This suggests that compounds with a pyrrolidine ring, such as this compound, may have the potential to modulate monoaminergic systems.

Furthermore, derivatives of N-(1-ethyl-2-pyrrolidinylmethyl)-4,5-dihydro-1H-benzo[g]indole-3-carboxamide have shown significant binding affinity for dopamine D2-like receptors. nih.govnih.gov One such derivative, 2-chloro-N-(1-ethyl-2-pyrrolidinylmethyl)-5,6-dihydro-4H-benzo researchgate.netsigmaaldrich.comcyclohepta[b]pyrrole-3-carboxamide, demonstrated potent affinity for D2-like receptors and exhibited antipsychotic-like activity in animal models. nih.gov Similarly, a series of 5-p-substituted phenyl-pyrrole-3-carboxamide derivatives containing a pyrrolidine moiety also showed affinity for dopamine D2-like receptors in the low micromolar range. nih.gov These findings indicate that the pyrrolidinylmethyl fragment is a key structural feature for interaction with dopamine receptors.

Neuroprotective Effects in Experimental Models

The potential neuroprotective effects of compounds structurally related to this compound have been explored. A notable area of research is the inhibition of cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP), which is implicated in neurodegenerative diseases. nih.gov Compounds based on the N-4-aminobenzyl-N'-(2-(2-phenylpyrrolidin)-2-oxoethyl)urea scaffold, which contains the N-4-aminobenzyl group present in this compound, are among the most potent small-molecule inhibitors of CypD. nih.gov Inhibition of CypD and the mPTP is a promising therapeutic strategy for conditions involving ischemia-reperfusion injury and neurodegeneration. nih.gov

Enzyme Inhibition Profiles

The inhibitory activity of this compound and its related structures against various enzymes has been a subject of scientific inquiry, particularly focusing on enzymes involved in epigenetic regulation and neurotransmitter metabolism.

Lysine Specific Demethylase 1 (LSD1) Inhibition Studies

Lysine-specific demethylase 1 (LSD1) is a significant target in cancer therapy due to its role in gene transcription and cell proliferation. nih.gov While there are no direct reports on the LSD1 inhibitory activity of this compound, studies on structurally similar compounds provide valuable insights. In a structure-activity relationship study of LSD1 inhibitors, a compound with a (pyrrolidin-1-yl)carbonylmethyl substituent (compound 12) was found to be significantly less active than other related compounds, suggesting that the nature of the linker and the terminal amine are crucial for potent LSD1 inhibition. nih.gov The overexpression of LSD1 is implicated in various cancers, making its inhibitors a subject of intense research. nih.gov

Table 1: Inhibitory Activity of Selected Compounds against LSD1

| Compound | Substituent | IC50 (µM) | Fold Less Active vs. Compound 10 |

| 10 | (piperidin-1-yl)carbonylmethyl | 0.064 | - |

| 11 | (piperidin-1-yl)carbonylmethyl | ~0.64 | ~10x |

| 12 | (pyrrolidin-1-yl)carbonylmethyl | ~3.58 | ~56x |

Data sourced from a study on the structure-activity relationships of LSD1 inhibitors. nih.gov The IC50 values are for recombinant human LSD1. Compound 10 is used as a reference for activity comparison.

Evaluation against Other Relevant Enzyme Targets

The this compound scaffold has been investigated for its potential to inhibit other enzymes, such as monoamine oxidases (MAOs). MAO-A and MAO-B are key enzymes in the metabolism of monoamine neurotransmitters. A study on a series of 6-substituted 3-(pyrrolidin-1-ylmethyl)chromen-2-ones demonstrated selective inhibition of human MAO-A. nih.gov Specifically, compounds with small hydrophilic groups at the C6 position, such as a hydroxyl or amino group, were the most potent and selective MAO-A inhibitors. nih.gov For example, 6-hydroxy-3-(pyrrolidin-1-ylmethyl)chromen-2-one (compound 19) had an IC50 of 1.46 µM for MAO-A, and 6-amino-3-(pyrrolidin-1-ylmethyl)chromen-2-one (compound 18) had an IC50 of 3.77 µM. nih.gov In vivo administration of compound 18 in rats led to a neurotransmitter metabolite profile consistent with MAO-A inhibition. nih.gov

Table 2: MAO-A and MAO-B Inhibitory Activity of 3-(pyrrolidin-1-ylmethyl)chromen-2-one Derivatives

| Compound | C6-Substituent | hMAO-A IC50 (µM) | hMAO-B IC50 (µM) | MAO-A Selectivity (B/A) |

| 18 | -NH2 | 3.77 | >100 | >27 |

| 19 | -OH | 1.46 | >100 | >68 |

Data from a study on selective MAO-A inhibitors. nih.gov hMAO-A and hMAO-B refer to human monoamine oxidase A and B, respectively.

Interaction with Specific Molecular Receptors

The interaction of this compound with specific molecular receptors is an area of interest for understanding its pharmacological potential. As previously mentioned, related compounds have shown affinity for dopamine D2-like receptors. nih.govnih.gov

Studies on pyrovalerone analogues, which feature a pyrrolidine ring, have shown that these compounds are generally potent inhibitors of the dopamine and norepinephrine transporters but have low affinity for the serotonin (B10506) transporter (SERT). nih.govnih.gov However, some analogues were evaluated for their affinity at serotonin receptors 5-HT1A, 5-HT1B, and 5-HT1C, and were found to be inactive. nih.govnih.gov

The serotonin 1A (5-HT1A) receptor is a significant target in the treatment of anxiety and depression. psychopharmacologyinstitute.com While direct binding data for this compound at 5-HT1A receptors is not available, the broader class of phenoxyethylamines containing a pyrrolidine moiety has been explored for 5-HT1A receptor agonism, showing that this structural class can yield potent and selective ligands. nih.gov

Structure Activity Relationship Sar Studies and Rational Molecular Design

Influence of the Pyrrolidine (B122466) Ring System on Bioactivity

The five-membered pyrrolidine ring is a prevalent scaffold in bioactive compounds, largely due to its unique structural and chemical properties. nih.gov Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space that is not possible with flat, aromatic rings. This phenomenon, known as "pseudorotation," gives the ring conformational flexibility, which can be controlled by the placement of substituents to achieve optimal binding to a biological target. nih.gov

The basic nitrogen atom within the pyrrolidine ring is another critical feature, often involved in key interactions with target proteins. nih.gov The basicity of this nitrogen can be modulated by substituents on the ring. nih.gov For instance, in the context of dipeptidyl peptidase-4 (DPP-4) inhibitors, the pyrrolidine ring acts as a P1 fragment that binds to the crucial S1 pocket of the enzyme. bohrium.com

The size of the heterocyclic ring is also a determining factor for biological potency. Studies on pyrovalerone analogs, which share a 2-pyrrolidin-1-yl-ketone structure, demonstrated that increasing the ring size from a five-membered pyrrolidine to a six-membered piperidine (B6355638) resulted in a significant decrease in binding potency at monoamine transporters. nih.gov This highlights that the specific geometry and size of the pyrrolidine ring are often optimal for fitting into the binding sites of various proteins.

Impact of Substituents on the Aniline (B41778) Moiety on Pharmacological Effects

Studies have shown that both electron-donating and electron-withdrawing groups on the phenyl ring can modulate biological activity. researchgate.net For example, in a series of pyrovalerone analogs, substitution on the phenyl ring significantly impacted their potency as dopamine (B1211576) transporter (DAT) and norepinephrine (B1679862) transporter (NET) inhibitors. The data in the table below illustrates that compounds with halogen substitutions, particularly the 3,4-dichloro analog (4u), exhibited very high potency. nih.gov

Table 1: Biological Potency of Pyrovalerone Analogs with Different Aniline Moiety Substituents

| Compound | Phenyl Ring Substituent (R) | DAT Ki (nM) | NET Ki (nM) | SERT Ki (nM) |

| 4a | 4-Methyl | 17.5 | 36.3 | 4480 |

| 4t | 1-Naphthyl | 3.2 | 1.8 | 134 |

| 4u | 3,4-Dichloro | 1.4 | 1.8 | 290 |

Data sourced from a study on monoamine uptake inhibitors. nih.gov Ki represents the binding affinity, with lower values indicating higher potency.

Systematic Derivatization and Their Biological Consequences

Systematic derivatization involves making methodical changes to a lead compound to map out the SAR and optimize its properties. For pyrrolidine-containing molecules, this can involve modifying the pyrrolidine ring, the linker, or the aniline moiety. nih.govresearchgate.net

Research on pyrrolidine pentamine derivatives as enzyme inhibitors demonstrated that modifications at different positions on the scaffold had varied effects on inhibitory activity. nih.govnih.gov While some alterations led to a loss of activity, others presented opportunities for further optimization, showcasing the sensitivity of the target to the substituent's nature and location. nih.govnih.gov

The steric arrangement of substituents is also a critical factor. In one study, a 1,5-disubstituted pyrrolidine derivative (compound 19) was found to be a potent inhibitor of phagocytosis, whereas its 1,3-disubstituted regioisomer (compound 27) was completely inactive. acs.org This suggests that the 1,5-substitution pattern is sterically more favorable for binding to the biological target. acs.org Such findings underscore how even subtle changes in the substitution pattern can have profound biological consequences.

Table 2: Biological Activity of Pyrrolidine Derivatives

| Compound | Description | IC50 (µM) |

| 19 | 1,5-disubstituted pyrrolidine derivative | 25.5 ± 6.7 |

| 27 | 1,3-disubstituted regioisomer of 19 | Inactive |

| 33 | Thiophene derivative | 12.4 ± 2.7 |

| 41 | Pyrrole derivative | 18.4 ± 8.5 |

Data sourced from a study on small molecule inhibitors of immune cytopenias. acs.org IC50 represents the concentration required to inhibit 50% of the biological process, with lower values indicating higher potency.

Identification of Essential Pharmacophoric Features for Target Binding

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For aniline-pyrrolidine-based structures, several key features have been identified.

The Pyrrolidine Scaffold : As discussed, the conformationally flexible, five-membered ring is a crucial structural element. nih.govbohrium.com

The Basic Nitrogen : The nitrogen atom in the pyrrolidine ring often acts as a hydrogen bond acceptor or participates in ionic interactions, making it essential for anchoring the molecule in the binding site. nih.gov

The Linker : The linker group connecting the pyrrolidine and aniline moieties (e.g., a methyl group in the title compound or a sulfonylmethyl group in others) is critical for establishing the correct distance and orientation between the two key fragments. bohrium.com

Assessment of Selectivity Profiles for Analogues

A major goal of SAR studies is to design compounds that are selective for a specific biological target, thereby minimizing off-target effects. Structural modifications are the primary tool for achieving this selectivity.

The pyrovalerone analogs provide a clear example of this principle. While many derivatives are potent inhibitors of both the dopamine transporter (DAT) and the norepinephrine transporter (NET), they are generally poor inhibitors of the serotonin (B10506) transporter (SERT). nih.gov This inherent selectivity can be further refined by altering the substituents on the phenyl ring.

In some cases, structural changes can even reverse the selectivity of a compound. Studies on anoplin (B1578421) analogs showed that certain substitutions could reverse the selectivity between different bacterial strains, such as E. coli and S. aureus. nih.gov This demonstrates that targeted modifications can precisely tune the interaction profile of a molecule, allowing it to discriminate between closely related biological targets.

Correlations between Structural Modifications and Biological Potency

The culmination of SAR studies is the establishment of clear correlations between specific structural changes and the resulting biological potency. These correlations form the basis of rational drug design.

A strong correlation has been observed between a compound's molecular properties and its activity. For a series of pyrrolidine pentamine inhibitors, a significant statistical correlation was found between the calculated molecular docking scores (ΔG) and the experimentally observed inhibitory activity. nih.gov This indicates that computational models can be powerful predictive tools in the design of new, more potent analogs.

The extensive data on pyrovalerone analogs also allows for clear correlations to be drawn. nih.gov As shown in Table 1, the addition of two chlorine atoms to the phenyl ring in compound 4u leads to a more than 10-fold increase in potency at the dopamine transporter compared to the 4-methyl analog 4a . Similarly, replacing the phenyl ring with a larger naphthyl system in compound 4t also dramatically increases potency at both DAT and NET. nih.gov These structure-potency relationships provide a roadmap for designing future compounds with enhanced biological activity.

Computational Chemistry and Molecular Modeling for Mechanistic Insights

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of a small molecule ligand to a protein target. A review of the scientific literature reveals a lack of specific molecular docking studies performed on 4-(Pyrrolidin-1-ylmethyl)aniline. While docking studies have been conducted on various substituted aniline (B41778) and pyrrolidine (B122466) derivatives to explore their interactions with specific biological targets, no published research has focused on simulating the binding of this compound to any particular protein or receptor. nih.govresearchgate.netnih.gov

Density Functional Theory (DFT) Calculations for Electronic and Energetic Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. DFT calculations can provide valuable information about a molecule's geometry, electronic properties (such as HOMO-LUMO energy gap), and energetic characteristics. Currently, there are no specific DFT studies in the published literature that focus on this compound. While DFT has been employed to study related heterocyclic compounds and substituted anilines, the specific electronic and energetic properties of this compound have not been reported. nih.gov

Prediction of Binding Modes and Affinities

Computational methods can be used to predict how a ligand, such as this compound, might bind to a biological target and to estimate the strength of this interaction (binding affinity). These predictions are crucial in the early stages of drug discovery. However, there is no available research that specifically predicts the binding modes or affinities of this compound with any biological targets. Such studies often accompany molecular docking simulations, and the absence of the latter for this compound extends to a lack of binding mode and affinity predictions.

Pharmacokinetic and Toxicological Predictions (e.g., ADMET studies)

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies are used to predict the pharmacokinetic and toxicological properties of a compound. nih.govnih.gov These predictions are valuable for assessing the drug-likeness of a molecule early in the development process. A comprehensive search of the literature indicates that no specific in silico ADMET studies have been published for this compound. While many computational tools and studies focus on predicting the ADMET properties of various chemical classes, specific predictions for this compound are not available in the public domain. ucj.org.uaufcg.edu.brucj.org.uaresearchgate.net

Applications As a Versatile Synthetic Building Block and Chemical Intermediate

Facilitation of Complex Molecule Construction

The dual functionality of 4-(Pyrrolidin-1-ylmethyl)aniline makes it an adept facilitator in the synthesis of complex molecules. The primary amine on the aniline (B41778) ring is a nucleophilic site and a versatile chemical handle for numerous reactions. It can readily undergo acylation to form amides, react with aldehydes and ketones to form Schiff bases (imines), or be subjected to diazotization to yield diazonium salts, which are themselves pivotal intermediates for introducing a wide range of functional groups onto the aromatic ring.

| Functional Group | Potential Reactions | Synthetic Utility |

| Primary Aromatic Amine (-NH₂) | Acylation, Alkylation, Diazotization, Schiff Base Formation, Buchwald-Hartwig Amination | C-N bond formation, introduction of new functional groups, scaffold elaboration. |

| Pyrrolidine (B122466) Ring | N-Oxidation, Protonation | Modulation of solubility, basicity, and pharmacokinetic properties. |

| Tertiary Amine (in Pyrrolidine) | Hydrogen Bond Acceptor, Base Catalysis | Directing intermolecular interactions, participating in reaction mechanisms. |

Precursor Role in the Synthesis of Pharmaceutical Candidates

The aniline and pyrrolidine motifs are ubiquitous in medicinal chemistry, making this compound a highly relevant precursor for the discovery of new pharmaceutical agents. The aniline substructure is a common feature in many drugs, though its metabolism can sometimes lead to toxic side effects, prompting the development of safer alternatives or structural modifications. umich.edu The pyrrolidine ring is a favored scaffold in drug design, appearing in numerous drugs approved by the U.S. Food and Drug Administration (FDA). nih.gov

This compound serves as a starting point for molecules targeting a wide range of biological systems. For example, analogs of pyrovalerone, which contain a pyrrolidine ring, are potent inhibitors of monoamine transporters for dopamine (B1211576) (DAT) and norepinephrine (B1679862) (NET), making them relevant for neurological and psychiatric conditions. nih.gov The synthesis of such compounds often involves the reaction of a pyrrolidine-containing fragment with another molecular core. nih.gov By using this compound, medicinal chemists can readily incorporate the beneficial pyrrolidine structure while using the aniline amine to connect to other pharmacophoric elements, thereby creating novel drug candidates. The combination of a hydrogen-bond-donating aniline group and a hydrogen-bond-accepting pyrrolidine tertiary amine provides a platform for designing molecules that can effectively interact with biological targets like enzymes and receptors.

| Drug Class / Target | Role of Pyrrolidine/Aniline Scaffold | Potential Application for this compound |

| Dopamine/Norepinephrine Reuptake Inhibitors | The pyrrolidine ring is a key structural feature for binding to DAT and NET. nih.gov | Precursor for novel CNS-active agents. |

| NLRP3 Inflammasome Inhibitors | Piperidine (B6355638) (a similar heterocycle) derivatives are used to build NLRP3 inhibitors. nih.gov | Starting material for synthesizing immunomodulatory compounds. |

| Kinase Inhibitors | Many kinase inhibitors feature aniline or amino-heterocyclic cores for hydrogen bonding in the ATP-binding site. | Development of new anticancer agents. |

| Antibacterial Agents | Pyrrolidine scaffolds are found in various natural and synthetic antibacterial compounds. | Synthesis of novel antibiotics. |

Utility in Analytical Method Development and Conjugation Strategies

Beyond its role in building complex molecules from the ground up, this compound has utility in more specialized applications such as analytical chemistry and advanced drug delivery systems.

Analytical Method Development

The development of reliable analytical methods is crucial for quality control in the pharmaceutical industry. ijrpb.com The aniline moiety in this compound contains a chromophore, allowing for detection by UV-Vis spectrophotometry. More importantly, the primary amine can be chemically derivatized to enhance detection. For instance, a common strategy for quantifying molecules with a primary amine is through a condensation reaction with p-dimethylaminobenzaldehyde (PDAB). This reaction forms a brightly colored Schiff base, which can be accurately measured using a simple spectrophotometer. nih.gov This approach offers a cost-effective and rapid method for quantification. nih.gov Furthermore, the compound can be quantified using more sophisticated techniques like High-Performance Liquid Chromatography (HPLC), often coupled with a photodiode array detector, a standard method for analyzing aniline-containing compounds. nih.gov

Conjugation Strategies

In the field of drug delivery, particularly for antibody-drug conjugates (ADCs), "self-immolative" spacers are critical components that release a drug from its carrier (like an antibody) once a specific trigger is activated. unimi.it The pyrrolidine structure has been incorporated into such spacers. Research has shown that pyrrolidine-carbamate-based self-immolative spacers can undergo rapid cyclization to release a linked drug. unimi.it The tertiary amine within the pyrrolidine ring can act as a handle that accelerates this drug-release process, a feature that can be tuned by altering its position relative to the carbamate (B1207046) bond. unimi.it The aniline portion of this compound could serve as the attachment point for a linker or drug, while the pyrrolidine end could be integrated into a self-immolative spacer system, making it a valuable tool in the design of sophisticated prodrugs and targeted therapies. nih.gov

| Application Area | Method/Strategy | Role of this compound |

| Analytical Method Development | Spectrophotometry via Derivatization | The primary amine reacts with reagents like PDAB to form a colored product for quantification. nih.gov |

| Analytical Method Development | High-Performance Liquid Chromatography (HPLC) | The aromatic system allows for UV detection, enabling separation and quantification. nih.gov |

| Conjugation Strategies | Self-Immolative Spacers in ADCs | The pyrrolidine moiety can be part of a linker that facilitates rapid and controlled drug release. unimi.it |

| Conjugation Strategies | Prodrug Design | The aniline group can be used to attach a promoiety that is cleaved in vivo to release the active drug. |

Advanced Analytical Characterization Techniques in Research

Spectroscopic Methods for Structural Confirmation

Spectroscopic techniques are indispensable for elucidating the molecular structure of 4-(Pyrrolidin-1-ylmethyl)aniline, providing detailed information about its atomic composition and connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While specific experimental spectra for this compound are not widely published, ¹H and ¹³C NMR spectroscopy are principal methods for its structural confirmation.

¹H NMR: The proton NMR spectrum is expected to exhibit distinct signals corresponding to the protons of the aniline (B41778) ring, the methylene (B1212753) bridge, and the pyrrolidine (B122466) ring. The aromatic protons would typically appear as multiplets in the downfield region (around 6.5-7.5 ppm). The benzylic methylene protons adjacent to the pyrrolidine nitrogen would likely present as a singlet or a finely coupled multiplet. The protons of the pyrrolidine ring would show characteristic multiplets in the upfield region.

¹³C NMR: The carbon-13 NMR spectrum would complement the proton data, showing distinct peaks for each unique carbon atom. The aromatic carbons would resonate in the typical range for substituted benzenes, while the methylene bridge carbon and the carbons of the pyrrolidine ring would appear at higher field strengths.

Infrared (IR) Spectroscopy: FT-IR spectroscopy is a powerful tool for identifying the functional groups present in this compound. The spectrum would be characterized by specific absorption bands. For instance, the N-H stretching vibrations of the primary amine group on the aniline moiety are expected in the region of 3300-3500 cm⁻¹. C-H stretching vibrations from the aromatic and aliphatic portions of the molecule would be observed around 2800-3100 cm⁻¹. The C-N stretching vibrations and aromatic C=C bending frequencies would also provide key structural information.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of this compound. The predicted monoisotopic mass of the compound is 176.13135 Da. uni.lu In an LC-MS analysis, the molecule would typically be observed as its protonated form, [M+H]⁺, with a predicted m/z of 177.13863. uni.lu Other potential adducts that could be observed include the sodium adduct [M+Na]⁺. uni.lu The fragmentation pattern obtained through tandem mass spectrometry (MS/MS) would provide further structural confirmation by showing characteristic losses of fragments corresponding to the pyrrolidine ring and the benzyl (B1604629) group.

| Technique | Predicted/Expected Observations | Reference |

|---|---|---|

| ¹H NMR | Aromatic protons (~6.5-7.5 ppm), benzylic CH₂ protons, pyrrolidine CH₂ protons. | General chemical shift knowledge |

| ¹³C NMR | Signals for aromatic, benzylic, and pyrrolidine carbons. | General chemical shift knowledge |

| FT-IR | N-H stretches (~3300-3500 cm⁻¹), C-H stretches (~2800-3100 cm⁻¹), C-N stretches, aromatic C=C bends. | General spectroscopic principles |

| Mass Spectrometry (MS) | Predicted [M+H]⁺ at m/z 177.13863; Predicted [M+Na]⁺ at m/z 199.12057. | uni.lu |

Chromatographic Techniques for Purity and Separation

Chromatographic methods are vital for assessing the purity of this compound and for its separation from reaction mixtures or impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is a standard technique for determining the purity of non-volatile compounds like this compound. A reversed-phase HPLC method would likely be employed, using a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with a small percentage of formic acid or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time of the compound would be a key identifier, and the peak area would be proportional to its concentration, allowing for quantitative purity assessment. For instance, a supplier of the dihydrochloride (B599025) salt of this compound indicates the availability of HPLC data for quality control. np-mrd.org

Liquid Chromatography-Mass Spectrometry (LC-MS): The coupling of liquid chromatography with mass spectrometry provides a powerful analytical tool for both separation and identification. In an LC-MS analysis of this compound, the HPLC system would separate the compound from any impurities, and the mass spectrometer would provide mass-to-charge ratio data for the eluting peaks, confirming the identity of the target compound and any byproducts. Predicted collision cross-section (CCS) values for various adducts of this compound have been calculated, which can aid in its identification in complex mixtures using ion mobility-mass spectrometry. uni.lu

| Technique | Typical Application and Parameters | Reference |

|---|---|---|

| HPLC | Purity assessment using a reversed-phase C18 column with a water/acetonitrile or water/methanol gradient. UV detection would be suitable due to the aromatic ring. | General chromatographic principles |

| LC-MS | Separation via HPLC coupled to a mass spectrometer for definitive identification based on retention time and mass-to-charge ratio. Predicted CCS for [M+H]⁺ is 139.1 Ų. | uni.lu |

Solid-State Structure Determination

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined using X-ray crystallography.

Future Research Trajectories and Potential Therapeutic Developments

Design and Synthesis of Next-Generation Analogues with Improved Biological Profiles

The pyrrolidine (B122466) scaffold is a cornerstone in drug discovery, prized for its ability to explore three-dimensional pharmacophore space due to the non-planar nature of the sp3-hybridized ring. nih.gov Future efforts will likely focus on creating next-generation analogues of 4-(Pyrrolidin-1-ylmethyl)aniline by strategically modifying its core structure. The primary aniline (B41778) group and the pyrrolidine ring serve as key points for chemical modification.

Research into related pyrrolidine derivatives has demonstrated that substitutions on the pyrrolidine ring can significantly influence biological activity. nih.govresearchgate.net For instance, studies on similar structures have shown that introducing different substituents can modulate their interaction with biological targets like cyclooxygenase (COX) enzymes, which are implicated in inflammation and pain. nih.govresearchgate.net

Future synthetic strategies may involve:

N-Arylation/Alkylation of the Aniline Group: Introducing various substituted aryl or alkyl groups to the primary amine could expand the molecule's structural diversity, potentially leading to enhanced binding affinity and selectivity for specific biological targets.

Functionalization of the Phenyl Ring: Electrophilic substitution reactions on the aniline ring, such as halogenation or the introduction of other functional groups, could fine-tune the electronic properties and steric profile of the molecule. byjus.com

Modification of the Pyrrolidine Ring: Although more synthetically challenging, modifications to the pyrrolidine ring itself, such as the introduction of hydroxyl or amino groups, could create new stereocenters and hydrogen bonding opportunities, profoundly impacting biological interactions. mdpi.com

A systematic approach, creating a library of analogues and screening them for various biological activities (e.g., anticancer, anti-inflammatory, antimicrobial), will be crucial. researchgate.netnih.gov This approach allows for the development of detailed Structure-Activity Relationships (SAR), guiding the rational design of more potent and selective therapeutic candidates. nih.gov

Table 1: Potential Strategies for Analogue Design

| Modification Site | Synthetic Strategy | Potential Impact on Biological Profile |

| Aniline Nitrogen | Acylation, Sulfonylation, N-Arylation | Modulate basicity, introduce new binding interactions, alter pharmacokinetic properties. |

| Phenyl Ring | Electrophilic Aromatic Substitution (e.g., Halogenation) | Modify electronic properties, improve target selectivity, block metabolic pathways. |

| Pyrrolidine Ring | Synthesis from functionalized precursors (e.g., hydroxyproline) | Introduce stereocenters, create new hydrogen bond donors/acceptors, alter ring conformation. nih.govmdpi.com |

In-depth Exploration of Cellular and Molecular Mechanisms of Action

While analogues of this compound have been investigated for activities such as analgesia and inflammation inhibition, a deep understanding of their precise molecular mechanisms is often the next frontier. nih.govresearchgate.net Future research must move beyond preliminary screening to pinpoint the specific cellular pathways and molecular targets modulated by these compounds.

Key research questions to be addressed include:

Target Identification: Do these compounds interact with specific enzymes, receptors, or ion channels? For example, research on related structures has explored their potential as inhibitors of enzymes like KDR (kinase insert domain receptor) or as antagonists for receptors like the melanin-concentrating hormone receptor-1 (MCH-R1). nih.govresearchgate.net

Pathway Analysis: Which signaling cascades are affected following compound administration? Techniques like transcriptomics and proteomics can provide a global view of the cellular response, highlighting pathways related to cell proliferation, apoptosis, or inflammation.

Binding Mode Characterization: How does the compound bind to its target? Computational docking simulations, guided by experimental data from techniques like X-ray crystallography, can elucidate the specific molecular interactions, such as hydrogen bonds and hydrophobic contacts, that govern binding affinity and selectivity. nih.govbohrium.com

In-silico studies, including 3D-QSAR and molecular docking, have already been used to predict the activity of new pyrrolidine derivatives and guide their synthesis. nih.govnih.gov A synergistic approach combining computational prediction with experimental validation will be the most efficient path to uncovering the detailed mechanisms of action.

Translational Research Perspectives towards Clinical Applications

The journey from a promising lead compound to a clinical candidate is a complex, multi-stage process. For derivatives of this compound that demonstrate significant in-vitro potency and selectivity, the focus of future research will shift towards translational studies. This involves evaluating the compound's behavior in more complex biological systems to assess its potential for therapeutic use.

Key areas for translational investigation include:

Preclinical Efficacy Models: Promising analogues identified in cellular assays must be tested in relevant animal models of disease (e.g., inflammation, cancer) to confirm their therapeutic effects in a living organism.

Pharmacokinetics: Understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a compound is critical. Research will need to determine its bioavailability, how it distributes throughout the body, and how it is metabolized and cleared.

Lead Optimization: Based on the results of in-vivo and pharmacokinetic studies, the lead compound may require further chemical modification to improve its drug-like properties, such as increasing metabolic stability or enhancing oral bioavailability. researchgate.net

The ultimate goal of this research trajectory is to identify a derivative with a robust efficacy and a favorable safety profile that warrants advancement into human clinical trials.

Exploration of Advanced Material Applications Based on Functional Group Reactivity

Beyond its biomedical potential, the chemical structure of this compound offers opportunities in the field of material science. made-in-china.com The reactivity of its distinct functional groups—the primary aromatic amine and the tertiary aliphatic amine—can be harnessed to create novel polymers and functional materials.

Polymer Synthesis: The primary aniline group is a classic monomer for the synthesis of polyanilines, a class of conductive polymers. Its reactivity allows for polymerization through oxidative or electrochemical methods. The bulky pyrrolidinylmethyl substituent would likely influence the resulting polymer's solubility, processability, and final electronic properties.

Epoxy Resins and Composites: The primary amine can act as a curing agent for epoxy resins. The amine groups react with the epoxide rings to form a cross-linked, thermoset polymer network. The specific structure of this compound could impart unique thermal and mechanical properties to the final material.

Corrosion Inhibitors: Aniline and its derivatives are known to be effective corrosion inhibitors for metals. The molecule can adsorb onto the metal surface via the nitrogen atoms' lone pair electrons and the pi-electrons of the benzene (B151609) ring, forming a protective layer that inhibits the corrosion process.

Functional Surface Modification: The aniline group can be diazotized to form a highly reactive diazonium salt. This intermediate can then be used to covalently graft the molecule onto various surfaces (e.g., carbon, metals), creating chemically modified materials with tailored surface properties.

Table 2: Potential Material Science Applications

| Application Area | Reactive Functional Group(s) | Potential Outcome |

| Conductive Polymers | Primary Aniline Amine | Formation of a substituted polyaniline with unique solubility and conductivity. |

| Polymer Curing | Primary Aniline Amine | Acts as a hardener for epoxy resins, influencing the material's mechanical properties. |

| Corrosion Inhibition | Aniline Ring (π-electrons), Nitrogen atoms (lone pairs) | Adsorption onto metal surfaces to form a protective barrier against corrosion. |

| Surface Functionalization | Primary Aniline Amine (via Diazotization) | Covalent attachment to substrates to create surfaces with tailored chemical properties. |

Q & A

Q. What are the common synthetic routes for 4-(Pyrrolidin-1-ylmethyl)aniline, and what reaction conditions optimize yield?

- Methodological Answer : The synthesis typically involves reductive amination or nucleophilic substitution. For example:

- Route 1 : Reacting 4-nitroaniline derivatives with pyrrolidine under hydrogenation using Pd/C and H₂ gas to reduce the nitro group to an amine .

- Route 2 : Substituting a halogenated aniline precursor (e.g., 4-chloroaniline) with pyrrolidine in the presence of a base like K₂CO₃ .

Key Conditions :

| Parameter | Optimal Range |

|---|---|

| Temperature | 60–100°C (H₂ reduction) |

| Catalyst | Pd/C (5–10 wt%) |

| Reaction Time | 12–24 hours |

| Monitoring reaction progress via TLC or GC-MS is recommended to avoid over-reduction or side products. |

Q. How is this compound characterized structurally and spectroscopically?

- Methodological Answer :

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., Hirshfeld surface analysis to quantify intermolecular interactions) .

- NMR Spectroscopy : Key signals include:

- ¹H NMR : δ 6.5–7.2 ppm (aromatic protons), δ 2.5–3.5 ppm (pyrrolidine methylene groups).

- ¹³C NMR : δ 120–140 ppm (aromatic carbons), δ 45–60 ppm (pyrrolidine carbons) .

- FT-IR : N-H stretch (~3400 cm⁻¹), C-N stretch (~1250 cm⁻¹) .

Q. What preliminary biological activities have been reported for this compound?

- Methodological Answer :

- Antimicrobial Screening : Tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) via broth microdilution (MIC values typically 25–100 µg/mL) .

- Enzyme Inhibition : Assayed against kinases or proteases using fluorescence-based assays (IC₅₀ values require validation via dose-response curves) .

Note : Discrepancies in activity data may arise from assay conditions (e.g., pH, solvent) or impurities—always cross-validate with HPLC purity >95% .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) elucidate the electronic properties of this compound?

- Methodological Answer :

- DFT Studies : Optimize geometry at B3LYP/6-311G(d,p) level to calculate:

- HOMO-LUMO gaps (predicting reactivity; reported ~4.5 eV) .

- Electrostatic potential maps (identify nucleophilic/electrophilic sites) .

- Molecular Dynamics : Simulate solvation effects in polar solvents (e.g., DMSO) to correlate with experimental solubility data .

Software Tools : Gaussian 16, ORCA, or CP2K for simulations .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Meta-Analysis : Compare datasets across studies, noting variables like cell lines (e.g., HeLa vs. HEK293) or assay protocols .

- Mechanistic Studies : Use siRNA knockdown or CRISPR to validate target pathways (e.g., TLR7 inhibition in immune cells) .

- SAR Exploration : Modify the pyrrolidine or aniline moieties to isolate pharmacophore contributions .

Q. How can reaction mechanisms for oxidation/reduction of this compound be experimentally validated?

- Methodological Answer :

- Oxidation : Treat with KMnO₄/CrO₃ to form quinone derivatives; monitor via UV-Vis (λ ~450 nm for quinones) .

- Reduction : Use NaBH₄/LiAlH₄ to reduce imine intermediates; track by ¹H NMR (disappearance of δ 8.0–8.5 ppm signals) .

- Isotope Labeling : Introduce deuterium at the benzylic position to study hydrogen transfer kinetics via GC-MS .

Q. What crystallographic techniques identify polymorphic forms of this compound?

- Methodological Answer :

- SC-XRD : Resolve unit cell parameters (e.g., space group P2₁/c) and hydrogen-bonding motifs .

- PXRD : Compare experimental patterns with simulated data from CCDC entries (e.g., CCDC-2100572) to detect polymorphs .

- Thermal Analysis : DSC/TGA to monitor phase transitions (melting point ~72–74°C) .

Data Contradiction Analysis

Q. Why do synthetic yields vary across studies?

- Critical Factors :

- Catalyst loading (excess Pd/C may cause decomposition).

- Solvent choice (e.g., EtOH vs. THF affects nitro group reduction efficiency) .

- Purity of starting materials (e.g., 4-nitroaniline vs. halogenated analogs) .

- Resolution : Standardize protocols using DoE (Design of Experiments) to optimize parameters .

Q. How to address discrepancies in reported biological IC₅₀ values?

- Root Causes :

- Assay interference (e.g., compound aggregation at high concentrations).

- Cell permeability differences (e.g., logP ~2.5 may limit membrane penetration) .

- Validation : Use orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.